2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
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Overview
Description
2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a thieno[3,4-c]pyrazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the 4-fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thienyl hydrazine with a suitable diketone can yield the desired pyrazole ring system .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
- 2-(4-bromophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
- 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Uniqueness
2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUYYBPAEDQPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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